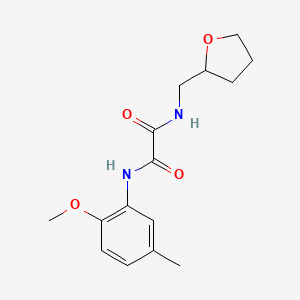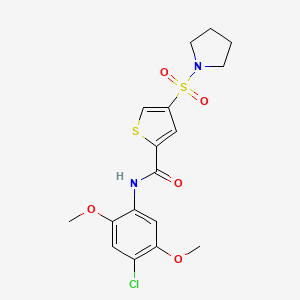![molecular formula C22H25N3O3 B5123697 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)
4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. This compound is a piperidine derivative that contains an oxadiazole ring and a benzyl ether moiety, which makes it an interesting target for synthesis and research.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with GABA and glutamate receptors, which are important targets for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine are complex and depend on the specific biological system being studied. However, some of the reported effects include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the enhancement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments include its relatively simple synthesis, its diverse biological activities, and its potential as a drug candidate. However, some of the limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many possible future directions for the research and development of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. Some of these include:
1. Further investigation of its mechanism of action and specific molecular targets in the brain.
2. Synthesis of analogs with improved solubility and selectivity.
3. In vivo studies to evaluate its efficacy and safety in animal models of neurological disorders.
4. Development of formulations for oral or intravenous administration.
5. Investigation of its potential as a tool compound for studying the role of neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a promising chemical compound with diverse biological activities and potential applications in various fields. Its synthesis is relatively simple, and its mechanism of action is still being investigated. Further research is needed to fully understand its potential as a drug candidate for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to obtain the corresponding hydrazide. This intermediate is then reacted with 2-(benzyloxy)acetaldehyde and ammonium acetate to yield the desired product. The synthesis of this compound has been reported in the literature, and it is considered to be a straightforward and efficient method.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is diverse and promising. This compound has been reported to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Moreover, it has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-phenylmethoxypiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-26-19-9-7-18(8-10-19)22-23-21(28-24-22)15-25-13-11-20(12-14-25)27-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJCBOTVWIJLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCC(CC3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5123629.png)
![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)



![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)